molecular formula C11H7BrFNO3 B7960622 Methyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate

Methyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B7960622
M. Wt: 300.08 g/mol
InChI Key: CKZPRNBFQMYTFW-UHFFFAOYSA-N
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Description

Methyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. The compound features a quinoline core substituted with bromine, fluorine, and hydroxyl groups, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of a quinoline precursor, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while nucleophilic substitution can produce a variety of substituted quinoline compounds .

Scientific Research Applications

Methyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of cancer cells by interfering with DNA replication or induce antimicrobial activity by disrupting bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines .

Properties

IUPAC Name

methyl 8-bromo-6-fluoro-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFNO3/c1-17-11(16)7-4-14-9-6(10(7)15)2-5(13)3-8(9)12/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZPRNBFQMYTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C(C1=O)C=C(C=C2Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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